{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate
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Overview
Description
Starting Materials: 1-methyl-3-phenyl-1H-pyrazole and 4-bromobenzenesulfonyl chloride.
Reaction Conditions: Base (e.g., triethylamine) in dichloromethane at room temperature.
Product: 5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazole.
Esterification with 4-Cyanobenzenecarboxylic Acid:
Starting Materials: 5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazole and 4-cyanobenzenecarboxylic acid.
Reaction Conditions: Dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in dichloromethane.
Product: {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the bromophenyl sulfonyl group.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group.
Substitution: The bromine atom in the bromophenyl sulfonyl group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of azide or thiol derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of enzyme inhibitors due to its sulfonyl and pyrazole groups.
Medicine:
- Investigated for its potential anti-inflammatory and anticancer properties.
- May serve as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate typically involves multi-step organic reactions
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Formation of the Pyrazole Core:
Starting Materials: Phenylhydrazine and ethyl acetoacetate.
Reaction Conditions: Reflux in ethanol with catalytic amounts of acetic acid.
Product: 1-methyl-3-phenyl-1H-pyrazole.
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- {5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate
- {5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate
Comparison:
- The bromine atom in {5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate provides unique reactivity compared to chlorine or fluorine analogs, particularly in substitution reactions.
- The compound’s specific combination of functional groups (bromophenyl sulfonyl, pyrazole, and cyanobenzenecarboxylate) offers a distinct profile for biological activity and chemical reactivity, making it a valuable target for research and development.
This detailed overview highlights the significance and versatility of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
[5-(4-bromophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 4-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3O4S/c1-29-24(34(31,32)21-13-11-20(26)12-14-21)22(23(28-29)18-5-3-2-4-6-18)16-33-25(30)19-9-7-17(15-27)8-10-19/h2-14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNPNAZNEIBMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)C#N)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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